

2-Bromo-3-fluoro-4-methylpyridine molecular weight

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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-4-methylpyridine

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An In-depth Technical Guide to **2-Bromo-3-fluoro-4-methylpyridine**: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile. **2-Bromo-3-fluoro-4-methylpyridine** (CAS No: 884494-37-5) has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique arrangement of substituents—a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group—provides a versatile platform for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource, delving into the core physicochemical properties, synthesis, reactivity, and applications of **2-Bromo-3-fluoro-4-methylpyridine**. As a senior application scientist, the aim is not merely to present data, but to provide a narrative grounded in mechanistic understanding and practical, field-proven insights, enabling researchers to fully leverage the potential of this important synthetic intermediate.

Part 1: Core Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. **2-Bromo-3-fluoro-4-methylpyridine** is a substituted picoline derivative whose utility is directly derived from its specific chemical and physical characteristics.

Structural and Physical Data Summary

The key quantitative data for **2-Bromo-3-fluoro-4-methylpyridine** are summarized below for rapid reference.

Property	Value	Source(s)
Molecular Weight	190.01 g/mol	[1][2]
Molecular Formula	C ₆ H ₅ BrFN	[1][2]
CAS Number	884494-37-5	[1]
IUPAC Name	2-bromo-3-fluoro-4-methylpyridine	[1]
Synonyms	2-Bromo-3-fluoro-4-picoline	[2][3]
Density	1.592 g/cm ³	[1]
Boiling Point	203.9 °C at 760 mmHg	[1]
Flash Point	77.1 °C	[1]
Canonical SMILES	<chem>CC1=C(C(=NC=C1)Br)F</chem>	[1]
InChIKey	XEYHVDSBHMACHI-UHFFFAOYSA-N	[1]

Expert Analysis of Structural Features

The molecule's power as a synthetic intermediate stems from the interplay of its three key substituents on the pyridine ring:

- **2-Position Bromine:** The bromine atom is the primary reactive handle. Its position ortho to the ring nitrogen makes it highly susceptible to displacement via various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the precise and efficient

introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.^[4]^[5]

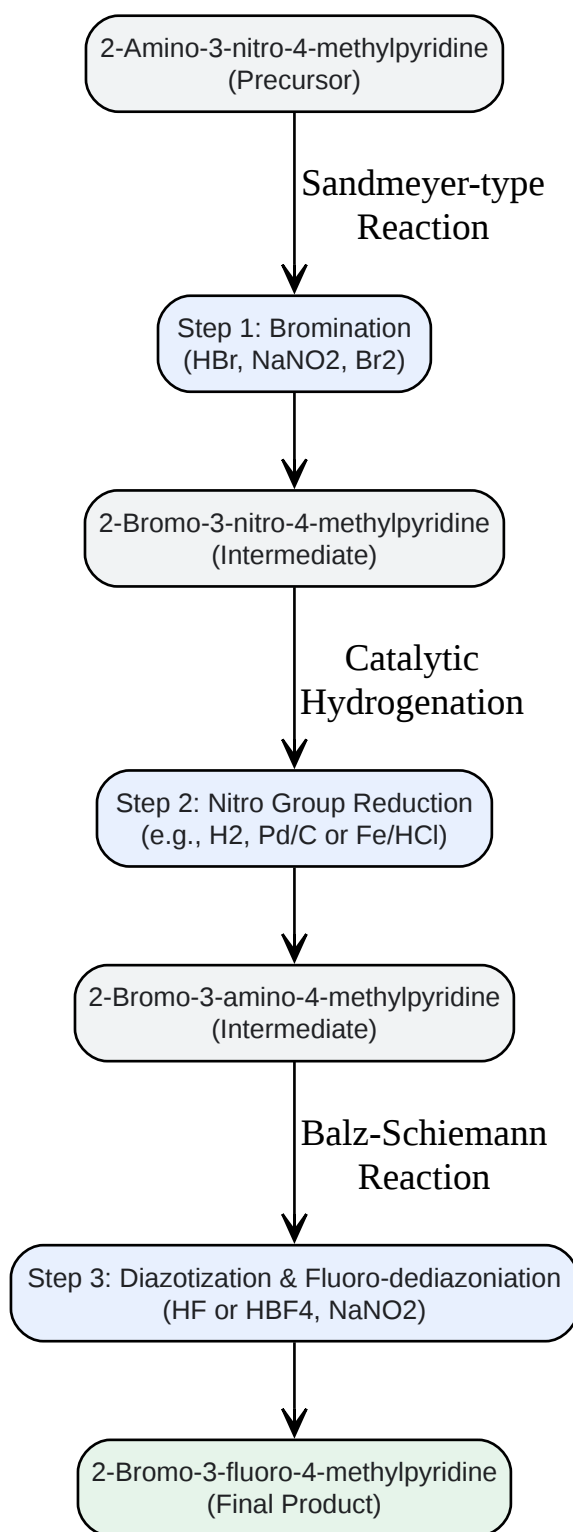
- **3-Position Fluorine:** The fluorine atom serves as a powerful modulator of the molecule's electronic properties. As the most electronegative element, it significantly influences the acidity, basicity, and dipole moment of the pyridine ring.^[2] In a drug discovery context, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.^[5]^[6]
- **4-Position Methyl Group:** The methyl group provides steric bulk and can influence the orientation of the molecule within a protein's binding pocket. It also serves as a subtle electronic-donating group, which can modulate the reactivity of the ring system.

Part 2: Synthesis and Mechanistic Considerations

The reliable synthesis of **2-Bromo-3-fluoro-4-methylpyridine** is critical for its use in research and development. The most effective routes often involve multi-step sequences starting from more common pyridine derivatives. A representative method is adapted from established procedures for fluoropyridine synthesis, involving diazotization followed by halogen exchange.^[7]

Logical Workflow for Synthesis

The following diagram illustrates a validated synthetic pathway, demonstrating the logical progression from a precursor to the final product.



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Caption: Generalized synthetic workflow for **2-Bromo-3-fluoro-4-methylpyridine**.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example based on a patented method for preparing fluoropyridine compounds.^[7] It ensures self-validation through clear steps for reaction monitoring, workup, and purification.

Objective: To synthesize 2-Bromo-3-fluoro-4-picoline from 2-amino-3-bromo-4-picoline (a plausible intermediate derived from a nitrated precursor).

Materials:

- 2-Amino-3-bromo-4-picoline
- Anhydrous Hydrogen Fluoride (HF) - Extreme caution required
- Sodium Nitrite (NaNO_2)
- Ice
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl acetate / Petroleum ether system for recrystallization

Procedure:

- **Reaction Setup (Expert Insight):** The reaction vessel must be made of a material resistant to anhydrous hydrogen fluoride, such as polytetrafluoroethylene (PTFE). This is a critical safety and operational consideration, as HF is extremely corrosive. The reaction is conducted under anhydrous conditions to prevent unwanted side reactions.
- **Formation of the Diazonium Salt:** Dissolve the starting material, 2-amino-3-bromo-4-picoline (1.0 eq), in anhydrous hydrogen fluoride in the PTFE reaction vessel. Cool the mixture to -78°C

°C using a dry ice/acetone bath. The low temperature is essential to control the exothermic reaction and maintain the stability of the intermediate diazonium salt.

- **Diazotization:** Slowly add solid sodium nitrite (1.1 eq) to the solution while maintaining the temperature at -78 °C. After the addition is complete, the reaction is stirred for 30 minutes at a slightly elevated temperature of -5 °C to 5 °C to ensure complete formation of the diazonium fluoride salt.
- **Fluoro-dediazoniatio**n (Balz-Schiemann type reaction): The temperature of the reaction is then carefully raised to between 30 °C and 70 °C. At this stage, the diazonium group is replaced by fluorine, with the evolution of nitrogen gas. This thermal decomposition is the key step in introducing the fluorine atom onto the pyridine ring. The reaction is held at this temperature for 30-60 minutes.
- **Quenching and Workup (Trustworthiness through Validation):** Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and water. This step neutralizes the highly reactive HF. The solution is then carefully neutralized to a pH of ~7 by the slow addition of a saturated sodium bicarbonate solution. This neutralization is a self-validating step; it must be done until effervescence ceases, indicating that the excess acid has been consumed.
- **Extraction:** Extract the aqueous solution with dichloromethane (3x volumes). The organic layers are combined. Dichloromethane is chosen for its ability to dissolve the product and its immiscibility with water.
- **Drying and Isolation:** Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation). The anhydrous sodium sulfate removes residual water, which is crucial for obtaining a pure product upon crystallization.
- **Purification:** The crude solid obtained is purified by recrystallization from an ethyl acetate/petroleum ether solvent system to yield pure 2-bromo-3-fluoro-4-picoline.^[7] The purity can be confirmed by standard analytical techniques like NMR, GC-MS, and melting point analysis.

Part 3: Reactivity and Applications in Drug Development

2-Bromo-3-fluoro-4-methylpyridine is not an end product but a versatile starting point. Its value is realized in subsequent reactions that build molecular complexity.

The Role in Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 2-position is the molecule's primary asset for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for their reliability and functional group tolerance.

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.
- **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds important in many bioactive molecules.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, a critical transformation for synthesizing compounds targeting a vast range of receptors and enzymes.

The ability to perform these regioselective reactions allows chemists to systematically explore the chemical space around the pyridine core, a process central to structure-activity relationship (SAR) studies.^[5]

Significance in Medicinal Chemistry

Pyridine derivatives are integral to pharmaceuticals, and fluorinated versions are of particular interest.^[2] This compound is a documented raw material for synthesizing drugs targeting cancer and cardiovascular and cerebrovascular diseases.^[3] The strategic inclusion of the fluoro-pyridyl motif can confer several advantages to a drug candidate:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.
- **Enhanced Potency:** Fluorine's electronegativity can lead to more favorable interactions (e.g., hydrogen bonding, dipole interactions) with the target protein, increasing binding affinity and

potency.

- Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the fluorine atom, potentially improving cell membrane permeability and overall drug absorption and distribution.

Part 4: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **2-Bromo-3-fluoro-4-methylpyridine** is not readily available in public literature, its handling should be guided by the known hazards of similar halogenated aromatic compounds and general laboratory best practices.[\[8\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[\[9\]](#)
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[\[10\]](#) Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[\[9\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[\[10\]](#) Keep it away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[\[9\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[11\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-Bromo-3-fluoro-4-methylpyridine is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined reactive sites, combined with the beneficial properties imparted by the fluorine substituent, make it a high-value intermediate. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can strategically employ this building block to construct novel molecules with tailored biological activities, accelerating the journey from chemical synthesis to therapeutic breakthrough.

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